1,3-Dihydroimidazol-2-one
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1,3-Dihydroimidazol-2-one often involves one-pot methods or multi-component reactions that enable the efficient formation of the heterocyclic core structure. For instance, the one-pot synthesis of 2,3-dihydro-1H-benzimidazoles from ortho-dialkylaminoanilines and aldehydes using Me3SiCl as a condensation agent highlights a method that could be adapted for synthesizing imidazolone derivatives (Ryabukhin et al., 2007). Similarly, the synthesis of dihydro[1,5]azo[1,2-a]pyrimidine derivatives through one-pot reactions indicates the versatility of such approaches in constructing complex heterocyclic systems (E. K. Reddy et al., 2016).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like 1,3-Dihydroimidazol-2-one is crucial for understanding their chemical behavior. Crystal structure determination, DFT calculations, and Hirshfeld surface analysis provide insights into the molecular geometry and intermolecular interactions. For instance, the structural characterization of similar compounds through single-crystal X-ray diffraction analysis reveals the intricacies of their molecular frameworks (Adardour et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of imidazolone derivatives is influenced by their molecular structure, enabling a wide range of chemical transformations. For example, the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines demonstrates the ability of these compounds to undergo complex reactions involving double C-N bond formation (Roslan et al., 2016).
Physical Properties Analysis
The physical properties of 1,3-Dihydroimidazol-2-one, such as solubility, melting point, and crystallinity, are essential for its practical applications. These properties are often determined experimentally and are critical for the compound's handling and use in various applications. While specific data on 1,3-Dihydroimidazol-2-one is not available, studies on related compounds provide valuable insights into the physical characteristics that can be expected (Hranjec et al., 2012).
Chemical Properties Analysis
The chemical properties of 1,3-Dihydroimidazol-2-one, such as acidity, basicity, and reactivity towards other chemical entities, are central to its applications in synthesis and other areas. The study of related compounds, such as the reactivity of benzimidazole derivatives, offers insights into the chemical behavior that can be anticipated for imidazolone derivatives (Soliman et al., 2012).
Scientific Research Applications
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Pharmaceutical Chemistry : “1,3-Dihydro-2H-imidazol-2-one” derivatives have been synthesized and studied for various applications . These compounds are key components in functional molecules used in a variety of applications .
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Organic & Biomolecular Chemistry : Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules that are used in a variety of everyday applications .
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Catalytic Synthesis : The formation of imidazolidin-2-ones from 1,2-diamines and CO2 has been efficiently achieved using certain promoters and activators .
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Medicine : “1,3-Dihydro-2H-imidazol-2-one” derivatives have been used in the synthesis of a series of hydantoins, triazolones, and imidazolones as non-hydroxamate tumor necrosis factor-α converting enzyme (TACE) inhibitors .
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Natural Products Synthesis : “1,3-Dihydro-2H-imidazol-2-one” and its derivatives have been used in the total synthesis of natural products . This includes medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .
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Agriculture : “1,3-Dihydro-2H-imidazol-2-one” and its derivatives have been used in the development of agrochemicals .
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Biochemical Pharmacology : “1,3-Dihydro-2H-imidazol-2-one” derivatives have been studied for their biochemical pharmacological properties . For example, they have been used in the synthesis of a series of hydantoins, triazolones, and imidazolones as non-hydroxamate tumor necrosis factor-α converting enzyme (TACE) inhibitors .
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Fluorescent Protein Chromophores : “1,3-Dihydro-2H-imidazol-2-one” and its derivatives have been used in the development of fluorescent protein chromophores . These are part of the fluorescent proteins that are widely used in biological research for imaging and as biosensors .
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Functional Materials : “1,3-Dihydro-2H-imidazol-2-one” and its derivatives have been used in the development of functional materials . These materials have a wide range of applications, including in the fields of electronics, photonics, and energy storage .
Safety And Hazards
1,3-Dihydroimidazol-2-one is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of skin or eye contact, wash with copious amounts of water for at least 15 minutes . If swallowed, seek medical attention .
properties
IUPAC Name |
1,3-dihydroimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICIYIDUYNFPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207910 | |
Record name | 4-Imidazolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroimidazol-2-one | |
CAS RN |
5918-93-4 | |
Record name | 1,3-Dihydro-2H-imidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5918-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005918934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Imidazolin-2-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Imidazolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C658O375NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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